Imidazole-d4

Bioanalysis LC-MS/MS Internal Standard

Imidazole-d4 (≥98 atom % D) delivers the optimal +4 Da mass shift for internal standardization in pharmacokinetic studies and bioanalysis, correcting matrix effects and ion suppression for superior accuracy. Essential for differentiating proton-hopping mechanisms in advanced material design. Perdeuterated precursor for NMR-silent EMIM/BMIM-OAc solvents. Specify isotopic purity requirements when ordering.

Molecular Formula C3H4N2
Molecular Weight 72.10 g/mol
CAS No. 6923-01-9
Cat. No. B1589465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-d4
CAS6923-01-9
Molecular FormulaC3H4N2
Molecular Weight72.10 g/mol
Structural Identifiers
SMILESC1=CN=CN1
InChIInChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD
InChIKeyRAXXELZNTBOGNW-MSWVZFBTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-d4 (CAS 6923-01-9): An Isotopically Labeled Heterocyclic Standard for Quantitative Mass Spectrometry


Imidazole-d4 (CAS 6923-01-9) is a stable, non-radioactive isotopologue of imidazole, in which four hydrogen atoms are substituted with deuterium atoms on the aromatic ring [1]. This perdeuteration yields a measurable mass shift of +4 Da relative to the native, unlabeled imidazole (C3H4N2, MW: 68.08 g/mol) while preserving its fundamental chemical reactivity, polarity, and aromaticity . It is primarily employed as an internal standard and tracer in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy to enable precise quantification and structural elucidation of imidazole-containing analytes .

Why Imidazole-d4 Cannot Be Substituted with Unlabeled Imidazole in Bioanalytical and Synthetic Workflows


In quantitative mass spectrometry, the direct substitution of Imidazole-d4 with unlabeled imidazole or structurally dissimilar internal standards (e.g., midazolam-d4) leads to significant analytical inaccuracies [1]. Unlabeled imidazole cannot be differentiated from the target analyte by the mass spectrometer, precluding its use as an internal standard . Furthermore, while other deuterated internal standards exist, they differ in chemical properties, which results in divergent extraction recovery, ionization efficiency, and chromatographic retention times. This variability introduces matrix effects and compromises the accuracy of quantification, often necessitating complex, multi-step synthetic routes for alternative 13C- or 15N-labeled standards [2]. Imidazole-d4, as a co-eluting, isotopically labeled analog, uniquely mitigates these sources of error, ensuring method robustness and reproducibility .

Evidence-Based Differentiation of Imidazole-d4: Quantitative Advantages Over Unlabeled and Alternative Internal Standards


Isotopic Enrichment and Mass Shift for LC-MS/MS Quantification

Imidazole-d4 provides a definitive +4 Da mass shift over native imidazole, enabling its use as an isotopically labeled internal standard (SIL-IS) in LC-MS/MS workflows . This mass shift is critical for differentiating the standard from the target analyte in the mass spectrometer. As a deuterated analog, it also exhibits near-identical extraction recovery and ionization efficiency to imidazole, a key advantage over alternative, structurally dissimilar internal standards (e.g., midazolam-d4) that can introduce matrix effects and quantification bias [1].

Bioanalysis LC-MS/MS Internal Standard

Deuterium Kinetic Isotope Effect (DKIE) in Acylation Reactions

In mechanistic studies, the deuterium labeling of Imidazole-d4 results in a measurable Deuterium Kinetic Isotope Effect (DKIE). For N-acylation reactions, the DKIE has been reported in the range of 2.1 to 3.0, attributed to the slower cleavage of C-D bonds compared to C-H bonds in the transition state . This effect is absent in reactions utilizing unlabeled imidazole, which shows a kinetic isotope effect of 1.0 by definition.

Reaction Mechanisms Kinetic Isotope Effect Acylation

Isotopic Enrichment and Chemical Purity for NMR Solvent Use

The high isotopic enrichment (≥98 atom % D) and chemical purity (≥98% by CP) of commercial Imidazole-d4 make it a superior NMR solvent for analyzing proton-rich molecules . The near-complete deuteration of the imidazole ring eliminates the intense proton signals that would otherwise dominate and obscure the 1H NMR spectrum if unlabeled imidazole were used as a solvent. This results in a significantly improved signal-to-noise ratio and spectral clarity for the analyte of interest [1].

NMR Spectroscopy Isotopic Purity Structural Biology

Recommended Research and Analytical Applications for Imidazole-d4 Based on Quantitative Evidence


LC-MS/MS Quantification of Imidazole-Containing Analytes in Complex Matrices

The +4 Da mass shift of Imidazole-d4 allows it to function as a reliable internal standard for the accurate quantification of imidazole and its derivatives in complex biological fluids (e.g., plasma, urine) and environmental samples using LC-MS/MS. Its co-eluting behavior and similar ionization efficiency to the native analyte effectively correct for matrix-induced signal suppression or enhancement, ensuring method robustness .

1H NMR Spectroscopy of Proton-Dense Molecules for Structural Elucidation

Due to its high isotopic purity (≥98 atom % D), Imidazole-d4 serves as an ideal solvent for NMR analysis. Its near-absence of a 1H NMR signal eliminates background interference, allowing for the clear observation and assignment of proton resonances from the molecule under investigation, which is crucial for de novo structure determination and purity assessment [1].

Mechanistic Studies in Organic Synthesis via Deuterium Kinetic Isotope Effect (DKIE)

Researchers can use Imidazole-d4 to probe reaction mechanisms by measuring the DKIE. The documented 2.1- to 3.0-fold slower rate of N-acylation compared to unlabeled imidazole provides direct evidence for C-D bond cleavage being involved in the rate-determining step, a technique valuable for optimizing synthetic pathways and studying enzyme catalysis .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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